molecular formula C16H16O3 B3156545 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid CAS No. 832737-48-1

3-[(2,5-Dimethylphenoxy)methyl]benzoic acid

Cat. No. B3156545
CAS RN: 832737-48-1
M. Wt: 256.3 g/mol
InChI Key: ITFXKOJEFYEIJC-UHFFFAOYSA-N
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Description

“3-[(2,5-Dimethylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has gained attention in various scientific fields due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 256.3 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Material Design

  • 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride were synthesized and used as monomers to obtain new polyarylenephthalide. This compound has potential for creating materials with unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).

Organic Chemistry and Compound Analysis

  • Studies on benzoic acid derivatives, including those related to dimethylphenoxy, have contributed to understanding compound structures through NMR and mass spectrometric analyses. These studies assist in the discovery of new compounds with potential medicinal properties (Chen, Cho, Hwang, & Chen, 2008).
  • Investigations into the structural properties of dimethylphenoxy—aluminum compounds have been conducted. These studies are crucial for determining the chemical constitution of such compounds in solutions like benzene (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).

Pharmacological Studies

  • A study focused on synthesizing N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides to analyze their antibiotic effect against bacteria and lipoxygenase activity. This kind of research is integral for developing new antibiotics and understanding enzyme inhibition (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).

Spectroscopy and Chemical Analysis

  • The fluorescence and phosphorescence spectra of dimethylphenols, including dimethylphenoxy compounds, have been analyzed at low temperatures. Such studies are crucial for understanding the photophysical properties of these compounds (Vert, Medina Casamayor, Torrent, & Mansanet, 1987).

Environmental Chemistry

  • Research on the anaerobic degradation of cresols and dimethylphenols by denitrifying bacteria provides insights into the environmental fate and biodegradation of these compounds. This is important for understanding the impact of such compounds on ecosystems and for bioremediation strategies (Rudolphi, Tschech, & Fuchs, 2004).

Safety and Hazards

While specific safety and hazard information for “3-[(2,5-Dimethylphenoxy)methyl]benzoic acid” was not found, similar compounds are often labeled with a warning signal and may present certain hazards .

properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXKOJEFYEIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259897
Record name 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832737-48-1
Record name 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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